

repotrectinib administration with or without food

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Compound Focus: Repotrectinib

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Official Dosing & Administration Protocol

Parameter	Specification
Initial Dose	160 mg, orally, once daily for 14 days [1] [2]
Maintenance Dose	160 mg, orally, twice daily (after the initial 14-day period) [1] [2]
Food Instructions	Can be taken with or without food [1] [3]
Administration Note	Swallow capsules whole with water. Do not open, chew, crush, or dissolve [2].

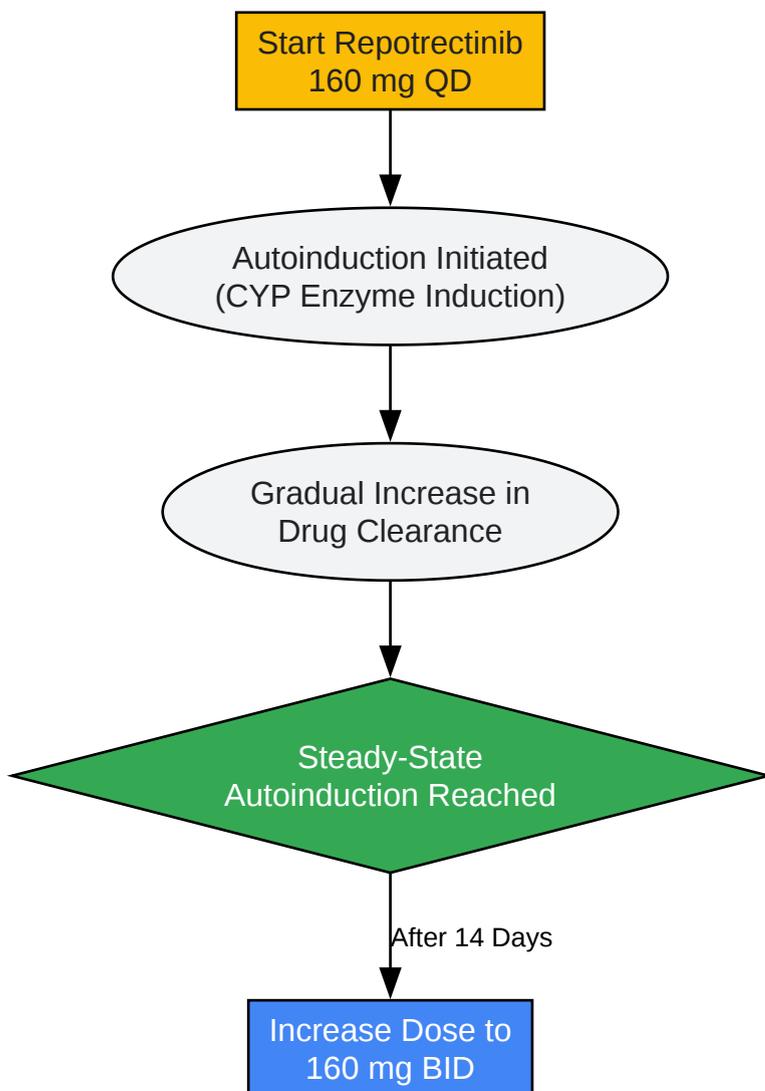
Pharmacokinetic Rationale and Drug Disposition

The dosing regimen is strategically designed to account for **repotrectinib's** unique **time-dependent pharmacokinetics (PK)**, primarily driven by **autoinduction** [4].

- **Mechanism of Autoinduction: Repotrectinib** induces its own metabolism, leading to a time-dependent increase in clearance. A population PK (PopPK) model indicates that the maximum drug-induced clearance can reach **4.9 times the baseline clearance** [4].

- **Purpose of the Lead-in Period:** The initial 14-day once-daily dosing phase allows the autoinduction process to reach a steady state, mitigating abrupt changes in drug exposure and helping patients better tolerate the therapy before transitioning to the higher maintenance dose [4].
- **Elimination and Distribution:** A PopPK analysis confirmed that a two-compartment model with first-order absorption and an absorption lag time best describes **repotrectinib**'s disposition [4].

The following diagram illustrates the workflow of the autoinduction process and its impact on dosing strategy:



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Clinical Trial Evidence and Efficacy Data

The approved dosing regimen is supported by efficacy and safety data from the pivotal **TRIDENT-1 trial** (NCT03093116) [1] [3] [5]. The table below summarizes key efficacy outcomes.

Patient Population	Confirmed ORR (95% CI)	Median DOR (months)
ROS1+ NSCLC, TKI-naïve	79% (68, 88) [3]	34.1 [3]
ROS1+ NSCLC, prior ROS1 TKI	38% (25, 52) [3]	14.8 [3]
NTRK+ Solid Tumors, TKI-naïve	58% (41, 73) [1]	Not Estimable [1]
NTRK+ Solid Tumors, prior TKI	50% (35, 65) [1]	9.9 [1]

Abbreviations: ORR, Objective Response Rate; DOR, Duration of Response; CI, Confidence Interval.

Considerations for Experimental Protocol Design

For scientists designing non-clinical or clinical studies, consider these factors derived from the clinical profile:

- **Adverse Event Management:** In trials, the most common adverse reactions (>20%) include dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, fatigue, ataxia, cognitive impairment, muscular weakness, and nausea [1] [3]. The 14-day lead-in period was implemented, in part, to help patients adapt to neurological side effects like dizziness, which is often transient and grade 1/2 in severity [6].
- **Drug-Drug Interactions:** As a CYP enzyme inducer (and likely substrate), **repotrectinib** has a high potential for drug-drug interactions. Clinical trial protocols should include strict exclusion criteria for concomitant use of strong CYP3A inducers or inhibitors [2].
- **Special Populations:** The flat dosing regimen is supported by PopPK analysis, which found that while body weight affects clearance and volume, no dose adjustments are necessary. Age was found to affect maximum clearance, but the same dose is recommended for adults and adolescents ≥ 12 years [2] [4].

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